2,4,6-Trichlorobiphenyl
Overview
Description
2,4,6-Trichlorobiphenyl is a polychlorinated biphenyl, which is a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
2,4,6-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various biological processes.
Pharmacokinetics
It is known that the compound is persistent in the environment due to its low reactivity and stability . This suggests that the compound may have a long half-life in biological systems, potentially leading to bioaccumulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound is found in anaerobic environments such as sediments and groundwater aquifers . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
2,4,6-Trichlorobiphenyl has been found to interact with various biomolecules. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it can affect the growth of Burkholderia xenovorans, a known degrader of chlorinated aromatics .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a photolytic circulating-bed biofilm reactor treating this compound, the compound was rapidly adsorbed by ceramic particles used as biofilm carriers . Over time, the concentration of this compound approached zero .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It has been found to cause tumors in two rodent species at several different tissue sites when administered orally
Metabolic Pathways
It has been shown to be transformed by Burkholderia xenovorans LB400, a bacterium known for its ability to degrade chlorinated aromatics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. It is known that this compound is a hydrophobic compound and thus tends to accumulate in fatty tissues .
Subcellular Localization
It has been detected in the membrane of cells , suggesting that it may localize to the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobiphenyl can be synthesized through the chlorination of biphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to ensure selective chlorination at the 2, 4, and 6 positions on the biphenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired product. The purification typically involves distillation and crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or ammonia under elevated temperatures.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2,4,6-Trichlorobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its toxicity and biodegradation pathways.
Medicine: Studied for its potential health effects, including its role as an endocrine disruptor.
Industry: Used in the development of materials with specific insulating properties and chemical stability.
Comparison with Similar Compounds
- 2,4,5-Trichlorobiphenyl
- 2,4,4’-Trichlorobiphenyl
- 2,3,4,6-Tetrachlorobiphenyl
Comparison: 2,4,6-Trichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other trichlorobiphenyls, it has distinct properties in terms of its interaction with biological systems and its persistence in the environment .
Properties
IUPAC Name |
1,3,5-trichloro-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLMVEWEYZFYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073482 | |
Record name | 2,4,6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35693-92-6 | |
Record name | 2,4,6-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35693-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BYA65Q6C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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